molecular formula C11H11NO4 B12071911 Methyl 2-allyl-3-nitrobenzoate

Methyl 2-allyl-3-nitrobenzoate

Cat. No.: B12071911
M. Wt: 221.21 g/mol
InChI Key: SEQDFNXYFVCURI-UHFFFAOYSA-N
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Description

Methyl 2-allyl-3-nitrobenzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of a nitro group (-NO2) attached to a benzene ring, along with an allyl group (-CH2CH=CH2) and a methyl ester group (-COOCH3)

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-allyl-3-nitrobenzoate typically involves the nitration of methyl benzoate followed by allylation The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-allyl-3-nitrobenzoate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The allyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.

    Addition: The double bond in the allyl group can undergo addition reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas and a palladium catalyst.

    Substitution: Allyl halides and a base such as sodium hydroxide.

    Addition: Electrophiles such as halogens or acids.

Major Products Formed:

    Reduction: Methyl 2-allyl-3-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Addition: Halogenated or hydrogenated derivatives of the original compound.

Scientific Research Applications

Methyl 2-allyl-3-nitrobenzoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving the interaction of nitrobenzoates with biological systems.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-allyl-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components. The allyl group can participate in reactions that modify the structure and function of biomolecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • Methyl 2-methyl-3-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 3-nitrobenzoate

Comparison: Methyl 2-allyl-3-nitrobenzoate is unique due to the presence of the allyl group, which imparts different reactivity compared to other nitrobenzoates. The allyl group allows for additional chemical transformations, making this compound more versatile in synthetic applications. Additionally, the specific positioning of the nitro and allyl groups can influence the compound’s biological activity, making it distinct from its analogs.

Properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

methyl 3-nitro-2-prop-2-enylbenzoate

InChI

InChI=1S/C11H11NO4/c1-3-5-8-9(11(13)16-2)6-4-7-10(8)12(14)15/h3-4,6-7H,1,5H2,2H3

InChI Key

SEQDFNXYFVCURI-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])CC=C

Origin of Product

United States

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